molecular formula C14H22N2 B1271203 2-(1-Benzylpiperidin-4-yl)ethanamine CAS No. 86945-25-7

2-(1-Benzylpiperidin-4-yl)ethanamine

Cat. No.: B1271203
CAS No.: 86945-25-7
M. Wt: 218.34 g/mol
InChI Key: OUYRPOHWEJUTCQ-UHFFFAOYSA-N
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Description

2-(1-Benzylpiperidin-4-yl)ethanamine is a chemical compound with the molecular formula C14H22N2 and a molecular weight of 218.34 g/mol.

Preparation Methods

The synthesis of 2-(1-Benzylpiperidin-4-yl)ethanamine typically involves the reaction of piperidine with benzyl chloride, followed by further chemical modifications. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

2-(1-Benzylpiperidin-4-yl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(1-Benzylpiperidin-4-yl)ethanamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is utilized in studies related to neurotransmitter systems and receptor binding.

    Medicine: Research has explored its potential as a precursor for pharmaceutical compounds with therapeutic effects.

    Industry: It is employed in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Benzylpiperidin-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the nervous system, influencing neurotransmitter release and signal transduction. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(1-Benzylpiperidin-4-yl)ethanamine can be compared with other similar compounds, such as:

    4-Benzylpiperidine: This compound has a similar structure but lacks the ethanamine group, which may result in different chemical and biological properties.

    1-Benzyl-4-piperidyl)methanol: This compound contains a hydroxyl group instead of the ethanamine group, leading to variations in reactivity and applications.

Properties

IUPAC Name

2-(1-benzylpiperidin-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c15-9-6-13-7-10-16(11-8-13)12-14-4-2-1-3-5-14/h1-5,13H,6-12,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYRPOHWEJUTCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCN)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365415
Record name 2-(1-benzylpiperidin-4-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86945-25-7
Record name 2-(1-benzylpiperidin-4-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-benzylpiperidin-4-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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